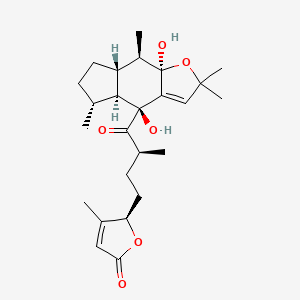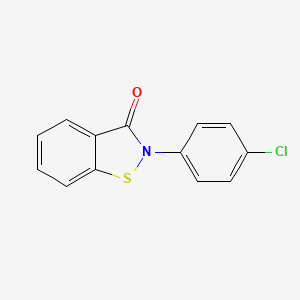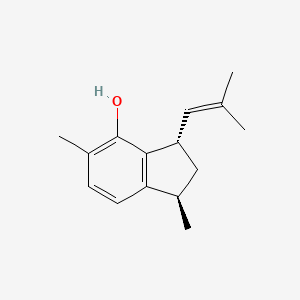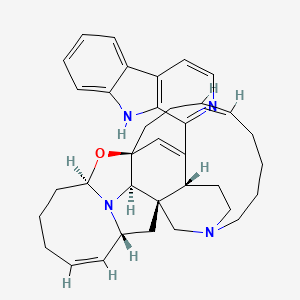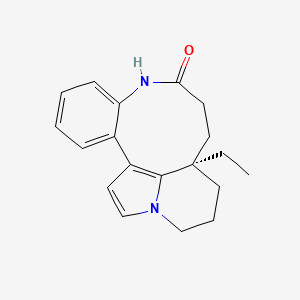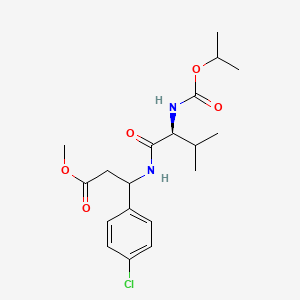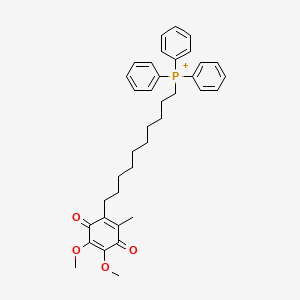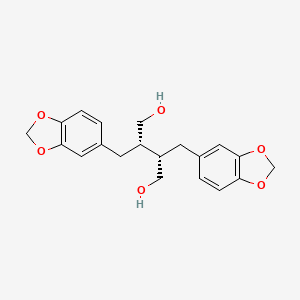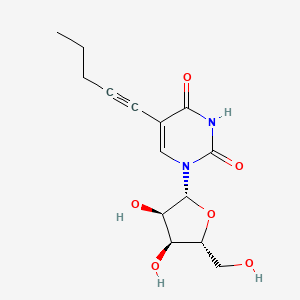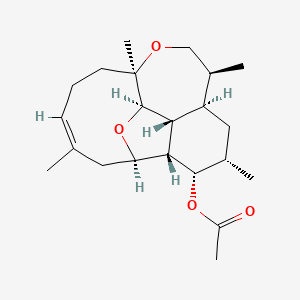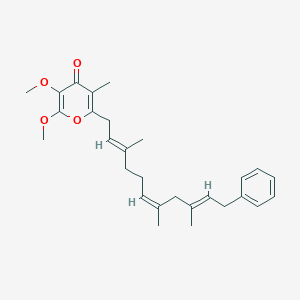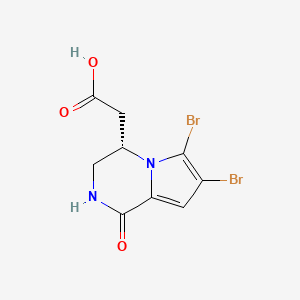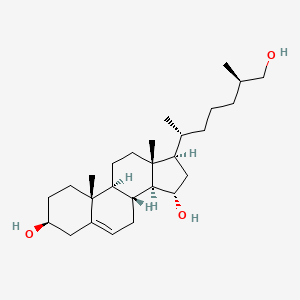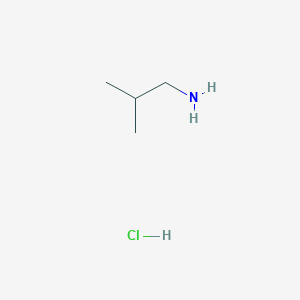
Isobutylamine Hydrochloride
Übersicht
Beschreibung
Isobutylamine Hydrochloride is an organic compound with the molecular formula C4H11N·HCl. It is a derivative of isobutylamine, which is an amine with the formula (CH3)2CHCH2NH2. This compound appears as a white to almost white powder or crystalline solid and is known for its strong ammoniacal odor. It is commonly used in various chemical and industrial applications due to its reactivity and solubility in water.
Wissenschaftliche Forschungsanwendungen
Isobutylamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is one of the four isomeric amines of butane It is known to bind to taar3 in mice and can trigger sexual behavior in male mice dependent on the cluster of taar2 through taar9 .
Mode of Action
It is known that it interacts with its targets, such as taar3, to induce certain behaviors in mice
Biochemical Pathways
It is known to be the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that it may play a role in amino acid metabolism.
Pharmacokinetics
It is known to be a colorless liquid and is miscible in water , which may influence its absorption and distribution in the body
Result of Action
It is known to trigger certain behaviors in mice when it binds to taar3 . More research is needed to describe the molecular and cellular effects of the compound’s action.
Safety and Hazards
Isobutylamine Hydrochloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .
Relevant Papers
There are several papers available that discuss Isobutylamine and its derivatives. For example, a paper titled “Synthesis of β-Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles” discusses the use of Isobutylamine in the synthesis of β-Diamine Building Blocks . More papers can be found on academic databases like Semantic Scholar .
Biochemische Analyse
Biochemical Properties
Isobutylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine. This interaction is crucial for the metabolism of valine. Additionally, this compound can bind to trace amine-associated receptors (TAARs) in mice, particularly TAAR3, which can trigger specific behavioral responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in mice, this compound binds to TAAR3, which can induce sexual behavior in male mice . This interaction highlights the compound’s role in modulating cellular responses and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to TAAR3 in mice, leading to the activation of specific signaling pathways that result in behavioral changes. Additionally, this compound can inhibit or activate enzymes such as valine decarboxylase, affecting the metabolism of valine and other related biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific cellular responses without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including adverse behavioral changes and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of valine. It is produced through the decarboxylation of valine by the enzyme valine decarboxylase. This metabolic pathway is essential for the production of isobutylamine, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutylamine Hydrochloride can be synthesized through the reaction of isobutylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where isobutylamine is dissolved in water and hydrochloric acid is added gradually. The reaction proceeds as follows:
(CH3)2CHCH2NH2+HCl→(CH3)2CHCH2NH3Cl
The product, this compound, precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: On an industrial scale, this compound is produced by reacting isobutyraldehyde with ammonia and hydrogen in the presence of a catalyst. This process involves the following steps:
Hydrogenation: Isobutyraldehyde is hydrogenated in the presence of a catalyst to form isobutylamine.
Neutralization: The resulting isobutylamine is then neutralized with hydrochloric acid to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Isobutylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Produces amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces various substituted amines or amides.
Vergleich Mit ähnlichen Verbindungen
Isobutylamine Hydrochloride can be compared with other similar compounds such as:
n-Butylamine Hydrochloride: Similar structure but with a straight-chain alkyl group.
sec-Butylamine Hydrochloride: Similar structure but with a secondary amine group.
tert-Butylamine Hydrochloride: Similar structure but with a tertiary amine group.
Uniqueness: this compound is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain or secondary and tertiary counterparts. This branching can influence its reactivity, solubility, and interactions with other molecules.
Eigenschaften
IUPAC Name |
2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNBEHEFWDHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964667 | |
| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-09-8 | |
| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


